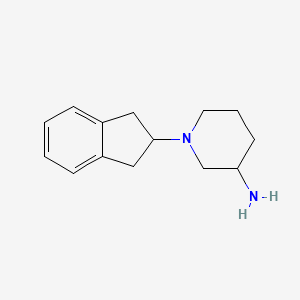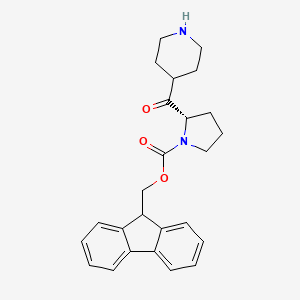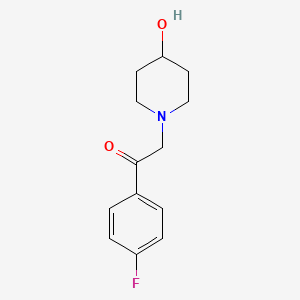
Acide 1-(4-(tert-butyl)cyclohexyl)azétidine-3-carboxylique
Vue d'ensemble
Description
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid, also known as TBAC, is an organic compound that has been studied for its potential applications in scientific research. TBAC is an azetidine-based compound that is composed of a tert-butylcyclohexyl group and a carboxylic acid group. TBAC has been studied for its ability to act as a catalyst in organic synthesis and its potential applications in biochemistry and pharmacology.
Mécanisme D'action
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has been studied for its ability to act as a catalyst in organic synthesis. 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid is able to facilitate the formation of carbon-carbon bonds through a mechanism known as the SN2 reaction. In this reaction, the 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid molecule acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This results in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has been studied for its potential applications in biochemistry and pharmacology. 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has been used to study the mechanism of action of certain enzymes and proteins. 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has also been studied for its potential effects on biochemical and physiological processes. In particular, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has been studied for its potential effects on gene expression, cell growth, and cell differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has several advantages and limitations when it comes to its use in laboratory experiments. One of the main advantages of 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid is its ability to act as a catalyst in organic synthesis. This allows for the rapid formation of new carbon-carbon bonds. Additionally, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid is relatively stable and can be stored at room temperature. However, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid is also limited by its low solubility in water and its potential to cause skin irritation.
Orientations Futures
Future research on 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid could focus on its potential applications in biochemistry and pharmacology. In particular, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid could be studied for its potential effects on gene expression, cell growth, and cell differentiation. Additionally, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid could be studied for its potential to act as a catalyst in other types of organic reactions. Finally, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid could be studied for its potential to act as a drug delivery system.
Applications De Recherche Scientifique
Immunomodulation
Ce composé a été identifié comme un précurseur dans la synthèse des inhibiteurs de la Janus kinase 3 (JAK3) . JAK3 est une enzyme essentielle impliquée dans les voies de signalisation de diverses cytokines essentielles au fonctionnement du système immunitaire. En inhibant JAK3, ce composé peut être utilisé pour moduler les réponses immunitaires, ce qui le rend précieux pour le traitement de maladies comme les maladies auto-immunes, le rejet de greffe et d'autres maladies inflammatoires.
Thérapie antivirale
Le composé sert de bloc de construction dans la création d'inhibiteurs de la protéase du VHC . Ces inhibiteurs sont essentiels dans le traitement de l'infection par le virus de l'hépatite C (VHC) de génotype 1. En interférant avec la capacité du virus à se répliquer, ce composé peut contribuer au développement de thérapies antivirales efficaces.
Agents antibactériens
Les chercheurs ont utilisé ce composé dans la préparation de nouveaux composés aminoglycosiques . Ces composés présentent une activité antibactérienne et peuvent être puissants contre une variété d'infections bactériennes, contribuant au développement de nouveaux antibiotiques.
Thérapeutique cardiovasculaire
Les dérivés bicycliques de l'himbacine, qui peuvent être synthétisés à partir de ce composé, agissent comme antagonistes du récepteur 1 activé par la protéase (PAR-1) . Ces dérivés sont importants dans le contexte du syndrome coronarien aigu (SCA), de l'infarctus du myocarde, de l'accident vasculaire cérébral thrombotique ou de la maladie artérielle périphérique, car ils peuvent aider à la prévention secondaire de ces affections.
Recherche sur le cancer
Le rôle du composé dans la modulation de l'activité de la phospho-inositol 3-kinase (PI3K) est remarquable . PI3K est impliquée dans diverses fonctions cellulaires, notamment la croissance et la survie cellulaires, et sa dysrégulation est une caractéristique commune à de nombreux cancers. Par conséquent, des dérivés de ce composé pourraient être utilisés dans le traitement de cancers associés à des altérations de la voie PI3K.
Propriétés
IUPAC Name |
1-(4-tert-butylcyclohexyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)11-4-6-12(7-5-11)15-8-10(9-15)13(16)17/h10-12H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLRXLPUWSSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



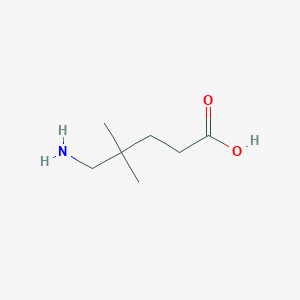

![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)

![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)
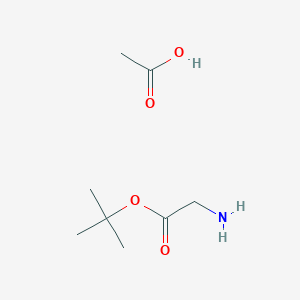
![1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466291.png)
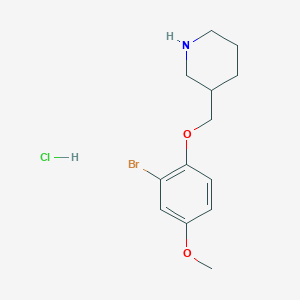
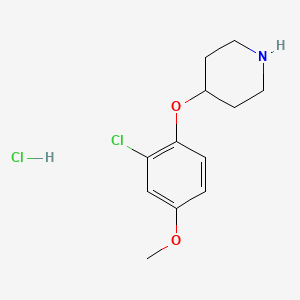
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)
